Benzaldehyde, 2,6-dimethoxy-, oxime
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Overview
Description
Mechanism of Action
Target of Action
It’s known that oximes, such as benzaldehyde oxime, can interact with various biological targets due to their ability to form hydrogen bonds .
Mode of Action
Benzaldehyde, 2,6-dimethoxy-, oxime, like other oximes, can undergo various chemical reactions. One notable reaction is the Beckmann rearrangement, where it can transform into an amide under certain conditions . This transformation can be catalyzed by nickel salts or photocatalyzed by BODIPY .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Beckmann rearrangement of oximes can be influenced by the presence of certain catalysts and the surrounding temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime typically involves the reaction of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in a solvent such as methanol at room temperature. The process yields a mixture of E- and Z-isomers, with the Z-isomer being predominant .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,6-dimethoxy-, oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The methoxy groups can be substituted under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzonitrile or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2,6-dimethoxy-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of fragrances, flavors, and as a precursor for other industrial chemicals
Comparison with Similar Compounds
- 2,4-Dimethoxybenzaldehyde
- 3,5-Dimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde
- 2,3-Dimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
Comparison: Benzaldehyde, 2,6-dimethoxy-, oxime is unique due to the specific positioning of the methoxy groups and the presence of the oxime group. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other dimethoxybenzaldehyde derivatives .
Properties
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOQWBDLQYJOHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373123 |
Source
|
Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174966-94-0 |
Source
|
Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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